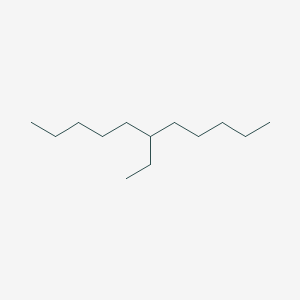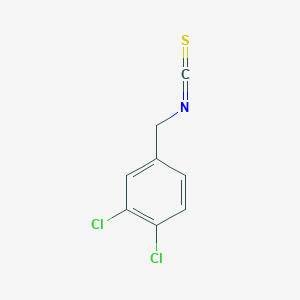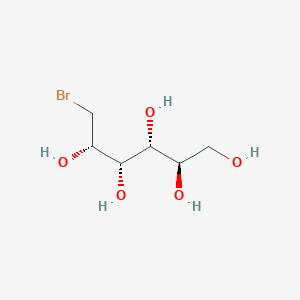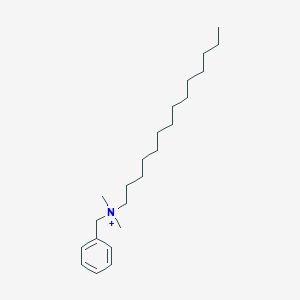
Benzyldimethyltetradecylammonium
Übersicht
Beschreibung
Fortimicin ist ein neuartiges Aminoglykosid-Antibiotikum, das von dem natürlich vorkommenden Stamm Micromonospora produziert wird. Es ist bekannt für seine breite antibakterielle Aktivität, insbesondere gegen gramnegative Bakterien. Fortimicin wird als wasserlösliches, basisches, weißes amorphes Pulver mit der Molekülformel C17H35N5O6 für Fortimicin A und C15H32N4O5 für Fortimicin B isoliert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Fortimicin wird typischerweise durch Fermentationsprozesse unter Verwendung von Micromonospora-Arten hergestellt. Die Fermentationsbrühe wird verschiedenen Reinigungsschritten unterzogen, darunter Säureextraktion, kationenaustauschende Festphasenextraktion und Ionenpaar-Chromatographie . Der biosynthetische Weg beinhaltet die Bildung von Aminocyclitol-Aminoglykosidstrukturen, die für diese Klasse von Antibiotika einzigartig sind .
Industrielle Produktionsmethoden: Die industrielle Produktion von Fortimicin beinhaltet die großtechnische Fermentation unter Verwendung optimierter Stämme von Micromonospora-Arten. Die Fermentationsbedingungen, wie z. B. pH-Wert, Temperatur und Nährstoffversorgung, werden sorgfältig kontrolliert, um den Ertrag zu maximieren. Das Produkt wird dann unter Verwendung von Hochleistungsflüssigkeitschromatographie und anderen chromatographischen Verfahren gereinigt, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Fortimicin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die N-Formimidoylierung-Modifikation, bei der eine Glycin-abgeleitete N-Formimidoyl-Gruppe an die Aminoglykosidstruktur addiert wird .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den chemischen Reaktionen von Fortimicin verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Modifikationen erreicht werden .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Aminoglykosidstrukturen mit verbesserter antibakterieller Aktivität und reduzierter Anfälligkeit für enzymatische Inaktivierung .
Wissenschaftliche Forschungsanwendungen
Fortimicin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung der Aminoglykosid-Biosynthese und -Modifikation verwendet . In der Biologie wird Fortimicin verwendet, um die Mechanismen der bakteriellen Resistenz und die Entwicklung neuer Antibiotika zu untersuchen . In der Medizin wird es zur Behandlung von Infektionen eingesetzt, die durch multiresistente Bakterien verursacht werden, insbesondere Pseudomonas aeruginosa . In der Industrie wird Fortimicin bei der Entwicklung neuer antimikrobieller Wirkstoffe verwendet und als Standard für die Qualitätskontrolle bei der Antibiotikaproduktion .
Wirkmechanismus
Fortimicin entfaltet seine antibakterielle Wirkung, indem es an das prokaryotische Ribosom bindet und die bakterielle Proteinbiosynthese beeinträchtigt . Diese Bindung stört den Translationsprozess, was zur Hemmung des bakteriellen Wachstums und letztendlich zum Zelltod führt. Die molekularen Zielstrukturen von Fortimicin umfassen die 30S-Untereinheit des bakteriellen Ribosoms, wo es die Genauigkeit der mRNA-Translation beeinträchtigt .
Wirkmechanismus
Fortimicin exerts its antibacterial effects by binding to the prokaryotic ribosome and impairing bacterial protein synthesis . This binding disrupts the translation process, leading to the inhibition of bacterial growth and ultimately cell death. The molecular targets of Fortimicin include the 30S subunit of the bacterial ribosome, where it interferes with the accuracy of mRNA translation .
Vergleich Mit ähnlichen Verbindungen
Dieser strukturelle Unterschied trägt zu seiner hohen Resistenz gegen enzymatische Inaktivierung und seiner breiten antibakteriellen Aktivität bei . Zu den ähnlichen Verbindungen gehören Gentamicin, Tobramycin und Amikacin, die ebenfalls zur Klasse der Aminoglykosid-Antibiotika gehören .
Fortimicin zeichnet sich durch seine einzigartige Struktur und seine Wirksamkeit gegen multiresistente Bakterien aus, was es zu einer wertvollen Ergänzung des Arsenals von Antibiotika macht, die für den klinischen Einsatz zur Verfügung stehen .
Eigenschaften
IUPAC Name |
benzyl-dimethyl-tetradecylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBGYVXHFTYOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent), Array | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zephiramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048360 | |
| Record name | Benzyldimethyltetradecylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-67-6, 16287-71-1 | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zephiramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristalkonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzyldimethyltetradecylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTALKONIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M8YK41GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)


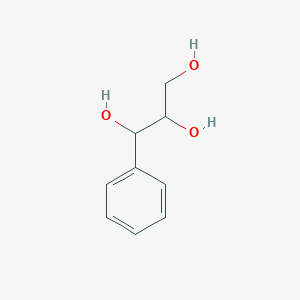
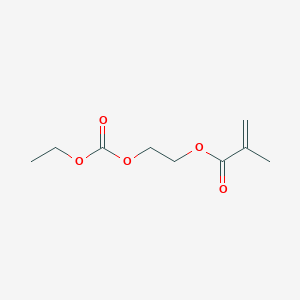
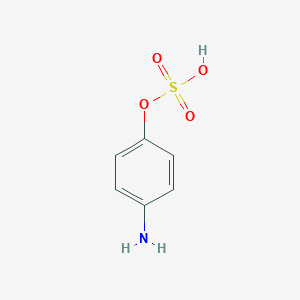
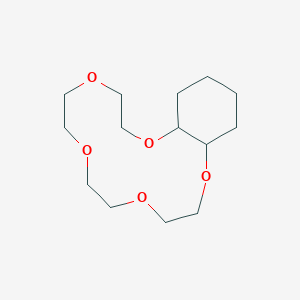

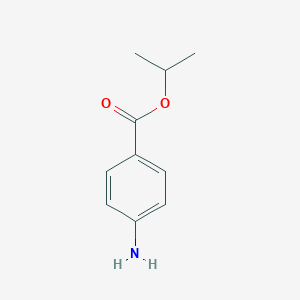
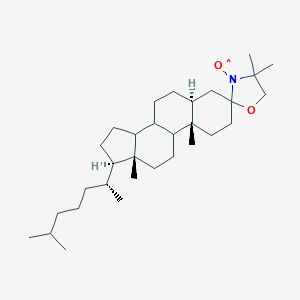
![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)
